9Z,12E-octadecadienoic acid

Catalog No.
S625284
CAS No.
2420-42-0
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9Z,12E-octadecadienoic acid

CAS Number

2420-42-0

Product Name

9Z,12E-octadecadienoic acid

IUPAC Name

(9Z,12E)-octadeca-9,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9-

InChI Key

OYHQOLUKZRVURQ-KQHSAVHASA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Synonyms

9 trans,12 trans Octadecadienoic Acid, 9,12 Octadecadienoic Acid, 9,12-Octadecadienoic Acid, 9-trans,12-trans-Octadecadienoic Acid, Acid, 9,12-Octadecadienoic, cis,cis-9,12-Octadecadienoic Acid, Linoelaidic Acid, Linoelaidic Acid, (E,Z)-Isomer, Linoleate, Linoleic Acid, Linoleic Acid, (E,E)-Isomer, Linoleic Acid, (Z,E)-Isomer, Linoleic Acid, (Z,Z)-Isomer, Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled, Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer, Linoleic Acid, Calcium Salt, (Z,Z)-Isomer, Linoleic Acid, Potassium Salt, (Z,Z)-Isomer, Linoleic Acid, Sodium Salt, (E,E)-Isomer, Linoleic Acid, Sodium Salt, (Z,Z)-Isomer, Linolelaidic Acid, trans,trans-9,12-Octadecadienoic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O

9Z,12E-octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid with the molecular formula C18H32O2\text{C}_{18}\text{H}_{32}\text{O}_2 and a molecular weight of approximately 280.45 g/mol. It is characterized by two double bonds located at the 9th and 12th carbon atoms in the carbon chain, with the configuration of these double bonds being cis at the 9th position and trans at the 12th position. This compound is essential for human health, playing a crucial role in cellular functions and metabolic processes. It is classified as an omega-6 fatty acid and is predominantly found in various vegetable oils, nuts, and seeds .

Linoleic acid plays a vital role in various biological processes, including:

  • Eicosanoid synthesis: Linoleic acid serves as a precursor for a group of signaling molecules called eicosanoids, which regulate inflammation, blood pressure, and other physiological functions [].
Typical of unsaturated fatty acids:

  • Hydrogenation: Linoleic acid can be hydrogenated to form stearic acid or other saturated fatty acids.
  • Oxidation: It can react with oxygen to form hydroperoxides and other oxidation products, which may have biological significance.
  • Esterification: Linoleic acid readily forms esters with alcohols, a reaction that is significant in the synthesis of triglycerides and phospholipids .

Linoleic acid is vital for various biological functions:

  • Cell Membrane Structure: It contributes to the fluidity and integrity of cell membranes.
  • Precursor to Eicosanoids: Linoleic acid serves as a precursor for the synthesis of eicosanoids, which are signaling molecules involved in inflammation and immune responses.
  • Cardiovascular Health: Studies suggest that linoleic acid may help reduce cholesterol levels and lower the risk of heart disease by improving lipid profiles .

Linoleic acid can be synthesized through several methods:

  • Extraction from Natural Sources: It is primarily obtained from plant oils such as sunflower, safflower, and corn oil.
  • Chemical Synthesis: Laboratory synthesis can involve reactions such as alkylation of acetylenes followed by hydrogenation or the use of specific catalysts in controlled conditions to achieve desired configurations .
  • Microbial Fermentation: Certain microorganisms can also produce linoleic acid through fermentation processes .

Linoleic acid has diverse applications across various fields:

  • Nutritional Supplements: It is often included in dietary supplements for its health benefits.
  • Food Industry: Used as an ingredient in cooking oils and processed foods due to its favorable nutritional profile.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and role in skin barrier function.
  • Pharmaceuticals: Explored for potential therapeutic effects related to inflammation and cardiovascular health .

Research indicates that linoleic acid interacts with various biological systems:

  • Metabolic Pathways: It influences lipid metabolism, affecting how fats are stored and utilized in the body.
  • Gene Regulation: Linoleic acid has been shown to modulate gene expression related to lipid metabolism and inflammatory responses.
  • Synergistic Effects with Other Nutrients: Studies suggest that linoleic acid may work synergistically with omega-3 fatty acids to enhance cardiovascular health benefits .

Several compounds are structurally similar to linoleic acid, each possessing unique properties:

Compound NameStructureUnique Features
9Z,12Z-octadecadienoic acidTwo cis double bondsMore effective in reducing body fat compared to linoleic acid.
9E,12E-octadecadienoic acidTwo trans double bondsAssociated with different metabolic effects.
9Z,11E-octadecadienoic acidOne cis and one trans double bondKnown as rumenic acid; has unique anti-cancer properties.
α-Linolenic AcidThree cis double bonds (omega-3)Essential fatty acid with anti-inflammatory effects.
Conjugated Linoleic AcidVarious geometric configurationsExhibits potential anti-obesity effects .

Linoleic acid's unique configuration (9Z,12E) distinguishes it from these similar compounds, particularly in its biological roles and health benefits.

XLogP3

6.8

UNII

MS2S8S025F

Other CAS

2197-37-7

Wikipedia

(9Z,12E)-linoleic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
Lasserre et al.

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